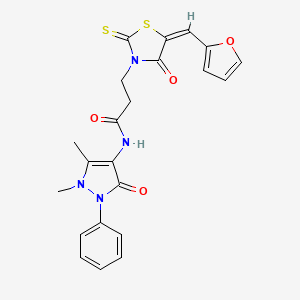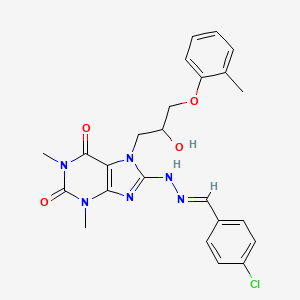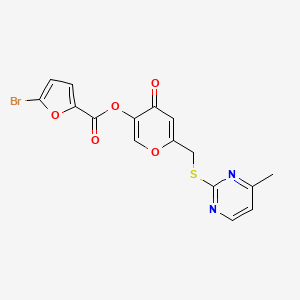
2,6-dioxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a fascinating compound. Structurally, it combines a tetrahydropyrimidine core with a carboxamide group and an oxygen-linked pyridine, offering a rich tapestry of chemical interactions and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis typically involves the formation of the tetrahydropyrimidine core through a multistep process. A common approach is the cyclization of an appropriate diamine and a diketone under acidic or basic conditions.
Introducing the pyridin-2-yloxy group may require an etherification reaction, often involving a nucleophilic substitution where a halogenated cyclohexane reacts with 2-hydroxypyridine in the presence of a base.
Industrial Production Methods:
Industrially, the process would be optimized for scale, likely using continuous flow reactors to enhance yield and purity. Key parameters would include temperature control, reagent concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and cyclohexyl rings. Mild oxidizing agents could introduce additional functional groups, like hydroxyl or ketone groups.
Reduction: Reduction could occur at the carbonyl groups of the pyrimidine ring, forming hydroxyl groups. This would be facilitated by common reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates with bases like potassium carbonate.
Major Products Formed:
These reactions can yield a variety of products, including hydroxylated, ketonized, or substituted analogs, each with potentially unique properties.
Applications De Recherche Scientifique
Chemistry:
The compound serves as a building block in organic synthesis, offering a scaffold for constructing more complex molecules.
Biology:
It could be a lead compound in drug discovery, given its multiple reactive sites and potential bioactivity.
Medicine:
Its carboxamide group is a common motif in medicinal chemistry, suggesting potential as an enzyme inhibitor or receptor ligand.
Industry:
Used in material sciences, it may be part of polymer synthesis, providing desired mechanical or thermal properties.
Mécanisme D'action
Molecular Targets and Pathways:
Depending on its biological application, the compound may target specific enzymes, inhibiting their activity by binding to active sites. It could also interact with receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the pyridin-2-yloxy group.
2,6-Dioxo-N-((1r,4r)-4-hydroxycyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Contains a hydroxyl group instead of the pyridin-2-yloxy group.
Uniqueness:
The presence of the pyridin-2-yloxy group distinguishes 2,6-dioxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide, potentially enhancing its solubility, binding affinity, and reactivity compared to analogs.
That was quite a deep dive! What do you think?
Propriétés
IUPAC Name |
2,4-dioxo-N-(4-pyridin-2-yloxycyclohexyl)-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-13-9-12(19-16(23)20-13)15(22)18-10-4-6-11(7-5-10)24-14-3-1-2-8-17-14/h1-3,8-11H,4-7H2,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPVSJGKUFVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=O)NC(=O)N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940247.png)
![2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2940249.png)

![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)



![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)
![2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2940258.png)
